
2,2'-(Methylenedisulfonyl)bis(1,3-benzothiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Methylenedisulfonyl)bis(1,3-benzothiazole) is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two benzothiazole rings connected by a methylenedisulfonyl bridge. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylenedisulfonyl)bis(1,3-benzothiazole) can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with formaldehyde and sulfur dioxide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 2,2’-(Methylenedisulfonyl)bis(1,3-benzothiazole) often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Industrial production methods may also incorporate advanced techniques such as microwave irradiation or the use of ionic liquids to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Methylenedisulfonyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzothiazole rings and the methylenedisulfonyl bridge.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
Aplicaciones Científicas De Investigación
2,2’-(Methylenedisulfonyl)bis(1,3-benzothiazole) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for treating infections and cancer.
Industry: The compound is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-(Methylenedisulfonyl)bis(1,3-benzothiazole) involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or the disruption of membrane integrity. In cancer research, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzothiazole: A widely used rubber accelerator with antimicrobial properties.
2-Aminobenzothiazole: Known for its applications in dye synthesis and as a building block for pharmaceuticals.
Benzothiazole: The parent compound with diverse applications in various fields.
Uniqueness
2,2’-(Methylenedisulfonyl)bis(1,3-benzothiazole) is unique due to the presence of the methylenedisulfonyl bridge, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
76151-68-3 |
|---|---|
Fórmula molecular |
C15H10N2O4S4 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfonylmethylsulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H10N2O4S4/c18-24(19,14-16-10-5-1-3-7-12(10)22-14)9-25(20,21)15-17-11-6-2-4-8-13(11)23-15/h1-8H,9H2 |
Clave InChI |
MVHZFUNOUXSSOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CS(=O)(=O)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)

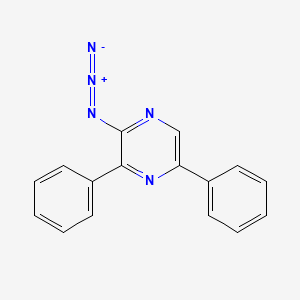
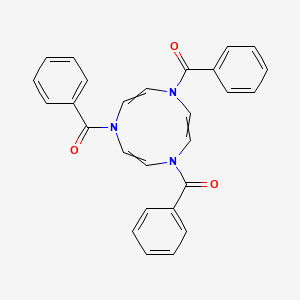
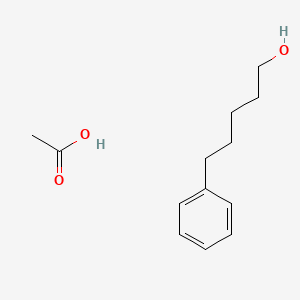
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
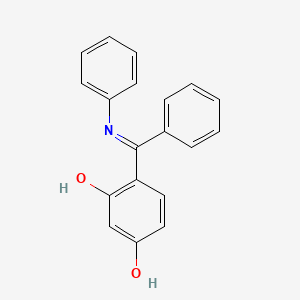
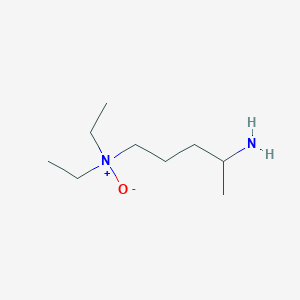

![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
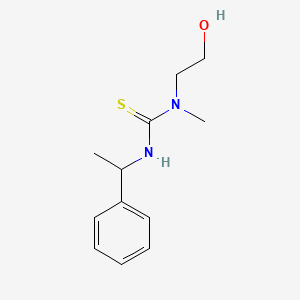
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)
